molecular formula CH3Cl4NP2 B13976687 Bis(dichlorophosphanyl)methanamine

Bis(dichlorophosphanyl)methanamine

Cat. No.: B13976687
M. Wt: 232.8 g/mol
InChI Key: HGNNWUQUSRUPTC-UHFFFAOYSA-N
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Description

Bis(dichlorophosphanyl)methanamine is an organophosphorus compound characterized by two dichlorophosphanyl (PCl₂) groups attached to a central methanamine (CH₂NH₂) backbone. The electron-withdrawing Cl substituents on phosphorus reduce the basicity of the amine group while enhancing the electrophilicity of the phosphorus centers, enabling reactivity in nucleophilic substitution or metal coordination.

Properties

Molecular Formula

CH3Cl4NP2

Molecular Weight

232.8 g/mol

IUPAC Name

bis(dichlorophosphanyl)methanamine

InChI

InChI=1S/CH3Cl4NP2/c2-7(3)1(6)8(4)5/h1H,6H2

InChI Key

HGNNWUQUSRUPTC-UHFFFAOYSA-N

Canonical SMILES

C(N)(P(Cl)Cl)P(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Bis(dichlorophosphanyl)methanamine

General Synthetic Strategy

This compound is typically synthesized through the chlorination of methanamine derivatives or via the reaction of phosphorus trichloride with amine-containing precursors under controlled conditions. The key step involves the introduction of dichlorophosphanyl groups (-PCl2) onto the methanamine backbone.

The general approach can be summarized as:

  • Starting materials : Methanamine or its derivatives, phosphorus trichloride (PCl3)
  • Reaction conditions : Controlled temperature, inert atmosphere, use of catalysts or additives to promote selective chlorination
  • Work-up : Removal of excess reagents, purification by crystallization or distillation

Specific Synthetic Protocols

While direct literature specifically detailing the preparation of this compound is limited, related methodologies for synthesizing similar dichlorophosphine derivatives provide valuable insights.

Reaction of Methanamine with Phosphorus Trichloride

A plausible synthesis involves the reaction of methanamine with phosphorus trichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent (e.g., toluene or xylene) under reflux conditions, allowing the gradual substitution of chlorine atoms onto the phosphorus centers.

  • Molar ratios : Biphenyl: phosphorus trichloride: AlCl3 in ratios such as 1:4–6:2–3 have been reported for related phosphite syntheses, suggesting similar stoichiometries may apply.
  • Temperature : Reflux temperatures around 75–80 °C for 6 hours or more to ensure complete reaction.
  • Work-up : Removal of unreacted phosphorus trichloride by distillation, followed by addition of phosphorus oxychloride (POCl3) and further decomplexing to isolate the dichlorophosphine intermediate.
Hydrolysis and Decomplexation Steps

After the initial chlorination, hydrolysis or controlled addition of water or pyridine may be used to convert intermediate chlorophosphines to the desired this compound. The process may involve:

  • Decomplexing agents : Pyridine or phosphorus oxychloride to facilitate removal of complexed species.
  • Solvents : Toluene or xylene to maintain reaction medium.
  • Purification : Phase separation and extraction to isolate the product.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Reactants ratio Methanamine : PCl3 ~ 1 : 2 (stoichiometric) Excess PCl3 may be used to drive reaction
Catalyst Aluminum chloride (AlCl3) Enhances chlorination efficiency
Solvent Toluene or xylene Provides reflux medium and solubility
Temperature 75–110 °C Reflux conditions to promote reaction
Reaction time 6–12 hours Ensures complete substitution
Work-up Distillation, addition of POCl3 or pyridine Removes unreacted PCl3 and complexes

Mechanistic Insights

The chlorination of methanamine to form this compound likely proceeds via nucleophilic attack of the amine nitrogen on phosphorus trichloride, followed by substitution of chlorine atoms. The presence of Lewis acid catalysts like AlCl3 facilitates the formation of reactive phosphorus intermediates, enhancing the electrophilicity of phosphorus centers and promoting the formation of P–N bonds.

Subsequent decomplexation steps involving phosphorus oxychloride or pyridine help to remove coordinated species or stabilize intermediates, allowing isolation of the dichlorophosphanyl-substituted amine.

Analytical Characterization

Typical characterization methods for this compound include:

Summary Table of Preparation Features

Feature Description
Molecular Formula CH3Cl4NP2
Molecular Weight 232.8 g/mol
Key Reactants Methanamine, Phosphorus trichloride (PCl3)
Catalyst Aluminum chloride (AlCl3)
Solvent Toluene, Xylene
Temperature Range 75–110 °C
Reaction Time 6–12 hours
Work-up Distillation, addition of POCl3 or pyridine
Characterization ^31P NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Bis(dichlorophosphino)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(dichlorophosphino)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

    Medicine: Research into potential therapeutic applications, such as inhibitors of specific enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism by which bis(dichlorophosphino)methylamine exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The dichlorophosphino groups can also participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Nitrogen Mustard Compounds (e.g., Bis(2-chloroethyl)methylamine)
  • Structure : Bis(2-chloroethyl)methylamine (HN2, Chlormethine) features two β-chloroethyl groups bonded to a tertiary nitrogen (N(CH₂CH₂Cl)₂CH₃), whereas Bis(dichlorophosphanyl)methanamine replaces nitrogen with phosphorus and incorporates Cl directly on P.
  • Reactivity : HN2 acts as a DNA alkylating agent due to the reactive chloroethyl groups, forming aziridinium intermediates that crosslink DNA . In contrast, the PCl₂ groups in this compound are more likely to participate in ligand-metal coordination or phosphorylation reactions.
  • Applications : HN2 is a chemotherapeutic agent, while this compound is hypothesized to serve as a precursor for phosphine ligands in catalysis .

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity Profile Primary Applications
This compound PCl₂, NH₂ Electrophilic P, ligand coordination Catalysis, organophosphorus synthesis
Bis(2-chloroethyl)methylamine N(CH₂CH₂Cl)₂CH₃ DNA alkylation Chemotherapy
Phosphorylated Methanamine Derivatives (e.g., Diethoxyphosphoryl-(4-fluorophenyl)methanamine)
  • Structure : Diethoxyphosphoryl-(4-fluorophenyl)methanamine (C₆H₄F-PO(OEt)₂CH₂NH₂) contains ethoxy (OEt) and fluorophenyl groups on phosphorus, contrasting with the dichloro substituents in this compound.
  • Reactivity : The ethoxy groups in the phosphoryl derivative stabilize the phosphorus center, making it less reactive toward nucleophiles compared to the electron-deficient PCl₂ groups. The fluorophenyl moiety may enhance lipophilicity, influencing biological activity .
  • Applications : Phosphorylated derivatives are explored in medicinal chemistry (e.g., kinase inhibitors), whereas this compound’s Cl-rich structure may favor catalytic or materials science applications .

Table 2: Substituent Effects on Reactivity

Compound Substituents on P Electronic Effect Stability in Protic Solvents
This compound Cl⁻ (electron-withdrawing) High electrophilicity Low (hydrolysis-prone)
Diethoxyphosphoryl derivative OEt (electron-donating) Moderate electrophilicity High
Phosphine-Based Metal Complexes (e.g., Ru/Ni Catalysts)
  • Structure : Metal complexes like [Ru((S)-BINAP)(methanamine)] () and [Ni(N,N-Bis(diphenylphosphanyl)benzyl-amine)] () utilize diphenylphosphine (PPh₂) ligands. This compound’s PCl₂ groups are more electron-deficient than PPh₂, altering metal-ligand bonding.
  • However, they may reduce stability due to stronger electrophilicity .
  • Applications : Ru complexes with PPh₂ ligands are effective in asymmetric hydrogenation , whereas PCl₂-based ligands could offer unique selectivity in redox-active systems.

Table 3: Ligand Properties in Metal Catalysis

Ligand Type Electron Density Metal-Ligand Bond Strength Catalytic Efficiency (Example)
Bis(diphenylphosphanyl) ligands High (PPh₂) Moderate High (asymmetric hydrogenation)
This compound Low (PCl₂) High Hypothesized for redox catalysis

Biological Activity

Introduction

Bis(dichlorophosphanyl)methanamine, also known as bis(dichlorophosphino)methylamine, is an organophosphorus compound with significant interest in both synthetic and medicinal chemistry. Its unique structure allows it to participate in various biological processes, making it a candidate for further investigation into its biological activity. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of dichlorophosphine with amines. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and purity. The compound has been noted for its ability to form metal complexes, which may enhance its biological activity through coordination with metal ions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various human cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM against RKO, PC-3, and HeLa cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
4rRKO60.70
4sPC-349.79
4qHeLa78.72

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives possess activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Leishmanicidal Activity

In addition to its anticancer properties, this compound has shown leishmanicidal activity against Leishmania mexicana. In vitro assays revealed that several derivatives exhibited IC50 values below 1 µM, comparable to standard treatments such as amphotericin B .

Table 2: Leishmanicidal Activity of this compound Derivatives

CompoundIC50 (µM)
4b0.15
4c0.19
4e1.48

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Cellular Interaction : The compound may interact with cellular targets such as enzymes or receptors, leading to altered cellular signaling pathways.
  • Metal Coordination : The ability to form complexes with metal ions may enhance its bioactivity by facilitating cellular uptake or modifying the reactivity of the compound .
  • Metabolic Transformation : In vivo studies suggest that metabolic products may exhibit different biological activities compared to the parent compound, necessitating further exploration into its pharmacokinetics and dynamics .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.
  • Another investigation into its antimicrobial properties revealed effectiveness against drug-resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance.

Q & A

Basic: What are the recommended synthetic methodologies for Bis(dichlorophosphanyl)methanamine, and how can reaction conditions be optimized to minimize byproducts?

Answer:
The synthesis of this compound typically involves phosphination reactions using chlorinated phosphorus precursors. A methodologically robust approach includes:

  • Stepwise substitution : Reacting methanamine with excess PCl₃ under controlled anhydrous conditions to avoid hydrolysis, followed by purification via vacuum distillation .
  • Temperature control : Maintaining sub-ambient temperatures (-10°C to 0°C) during the reaction to suppress side reactions, such as oligomerization .
  • Solvent selection : Using inert solvents like dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
    Purity (>95%) can be verified via ³¹P NMR to confirm the absence of unreacted PCl₃ or phosphine oxides .

Advanced: How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this compound in transition-metal coordination?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Ligand geometry : Optimizing the molecule’s geometry to predict bond angles (P–N–P) and charge distribution, which influence coordination modes .
  • Frontier Molecular Orbitals (FMOs) : Analyzing HOMO-LUMO gaps to assess nucleophilic/electrophilic behavior in metal-ligand interactions .
  • Reactivity trends : Comparing calculated Gibbs free energies for ligand substitution reactions (e.g., with PdCl₂) to experimental kinetic data .
    Validation involves correlating computational results with experimental spectroscopic data (e.g., X-ray crystallography of metal complexes) .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:
Key techniques include:

  • ³¹P NMR : Identifies phosphorus environments; sharp singlet peaks for symmetric structures (δ ~100-120 ppm) and splitting in asymmetric derivatives .
  • IR Spectroscopy : Detects P–Cl stretches (500-600 cm⁻¹) and N–H vibrations (3300-3500 cm⁻¹) to confirm functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between chlorinated analogs .
    For crystalline derivatives, single-crystal XRD resolves bond lengths and angles, aiding in structural confirmation .

Advanced: How do steric and electronic factors influence the catalytic activity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : Bulky substituents on phosphorus reduce catalytic efficiency by hindering substrate access to metal centers. Comparative studies with analogs (e.g., 1,2-Bis(dichlorophosphino)ethane) show smaller ligands enhance turnover rates .
  • Electronic effects : Electron-withdrawing Cl groups increase Lewis acidity, improving oxidative addition steps in Pd-catalyzed couplings. Hammett substituent constants (σ) correlate with reaction yields in Suzuki-Miyaura reactions .
  • Case study : In Heck reactions, ligand lability (measured via ³¹P NMR line broadening) indicates dynamic coordination, favoring catalytic cycles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Controlled atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis or oxidation .
  • Personal protective equipment (PPE) : Acid-resistant gloves and face shields to mitigate exposure to corrosive P–Cl bonds .
  • Waste management : Quench residues with aqueous NaOH to neutralize reactive phosphorus species before disposal .

Advanced: How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?

Answer:
A 2³ factorial design evaluates three variables:

  • Factor A : Reaction temperature (low: 0°C, high: 25°C).
  • Factor B : Solvent polarity (low: hexane, high: THF).
  • Factor C : Stoichiometry (1:1 vs. 1:2 amine:PCl₃).
    Outcome metrics : Yield, purity (NMR), and reaction time.
    Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05), with low temperatures favoring yield (85% vs. 60% at 25°C) .

Basic: What are the common impurities in this compound synthesis, and how can they be mitigated?

Answer:

  • Phosphine oxides (P=O) : Formed via hydrolysis; prevented by rigorous drying of reagents and solvents .
  • Oligomers : Result from excess PCl₃; minimized by slow addition of methanamine .
  • Detection : ³¹P NMR distinguishes oxides (δ ~20 ppm) from the target compound (δ ~100 ppm) .

Advanced: What role does this compound play in the development of flame-retardant polymers, and how is its efficacy quantified?

Answer:
As a phosphorus-based additive, it:

  • Mechanism : Releases PO· radicals during combustion, quenching chain-propagation reactions .
  • Testing : UL-94 vertical burning tests measure self-extinguishing time (<10 sec for V-0 rating).
  • Thermogravimetric Analysis (TGA) : Quantifies char residue (>30% at 600°C indicates effective flame retardancy) .

Table 1: Comparative Properties of this compound Analogs

CompoundMolecular Weight³¹P NMR (δ, ppm)Melting Point (°C)Reference
Bis(dichlorophosphino)ethane231.80105-110-
trans-1,2-Bis(diphenylphosphino)ethylene396.39120-125123-128
Bis(diisopropylamino)chlorophosphine213.6695-100-

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